METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a chemical compound with the molecular formula C13H11FN2O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of 3-fluoroaniline with a thiophene derivative. The process can be summarized as follows:
Step 1: The starting material, 3-fluoroaniline, is reacted with a suitable thiophene carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorinated aniline moiety can enhance the compound’s binding affinity and selectivity for its target. The thiophene ring can also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
- METHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
- METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Uniqueness
METHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the specific position of the fluorine atom on the aniline ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
methyl 3-[(3-fluorophenyl)carbamoylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c1-19-12(17)11-10(5-6-20-11)16-13(18)15-9-4-2-3-8(14)7-9/h2-7H,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLNECHOMGNZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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